molecular formula C16H16FNOS B10899767 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylthiophen-2-yl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylthiophen-2-yl)methanone

Cat. No.: B10899767
M. Wt: 289.4 g/mol
InChI Key: LQPLCMYJUICZAY-UHFFFAOYSA-N
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Description

6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the thienyl group. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anilines and ketones.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Thienyl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline or thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitrating agents (HNO3), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, 6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its fluorine atom can serve as a marker for imaging studies, while the thienyl group can enhance its binding affinity to specific proteins or enzymes.

Medicine

In medicine, 6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance its binding affinity, while the thienyl group can modulate its activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline
  • 3-Methyl-2-thienylmethanone
  • 2-Methyl-3,4-dihydroquinoline

Uniqueness

Compared to similar compounds, 6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is unique due to the presence of both a fluorine atom and a thienyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced binding affinity and specific reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16FNOS

Molecular Weight

289.4 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methylthiophen-2-yl)methanone

InChI

InChI=1S/C16H16FNOS/c1-10-7-8-20-15(10)16(19)18-11(2)3-4-12-9-13(17)5-6-14(12)18/h5-9,11H,3-4H2,1-2H3

InChI Key

LQPLCMYJUICZAY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=C(C=CS3)C)C=CC(=C2)F

Origin of Product

United States

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